
Cyclohexanecarboxylic acid, 1-(2-oxopropyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, 1-(2-oxopropyl)-, methyl ester is an organic compound with a complex structure It is a derivative of cyclohexanecarboxylic acid, where the carboxylic acid group is esterified with a methyl group and substituted with a 2-oxopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 1-(2-oxopropyl)-, methyl ester typically involves the esterification of cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The 2-oxopropyl group can be introduced through a subsequent reaction involving the appropriate ketone and a suitable reagent for alkylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxylic acid, 1-(2-oxopropyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule into smaller fragments.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic acid, 1-(2-oxopropyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials, contributing to advancements in material science.
Wirkmechanismus
The mechanism of action of cyclohexanecarboxylic acid, 1-(2-oxopropyl)-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways. For example, the ester group can undergo hydrolysis, releasing the active acid form, which can then participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound, which lacks the ester and 2-oxopropyl groups.
Methyl cyclohexanecarboxylate: Similar to the target compound but without the 2-oxopropyl substitution.
Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester: Another ester derivative with an ethyl group instead of a methyl group.
Uniqueness
Cyclohexanecarboxylic acid, 1-(2-oxopropyl)-, methyl ester is unique due to the presence of both the ester and 2-oxopropyl groups. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
75436-61-2 |
|---|---|
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
methyl 1-(2-oxopropyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-9(12)8-11(10(13)14-2)6-4-3-5-7-11/h3-8H2,1-2H3 |
InChI-Schlüssel |
LUKOLQPGNXWNDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1(CCCCC1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


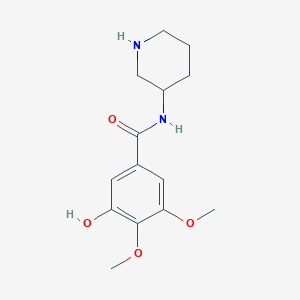
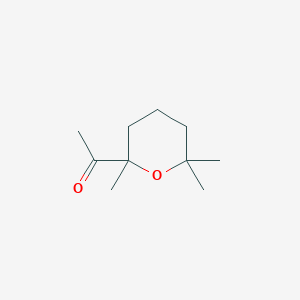
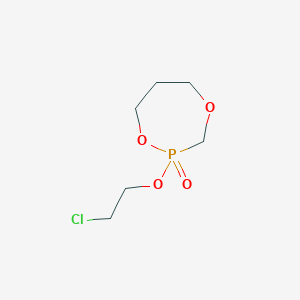
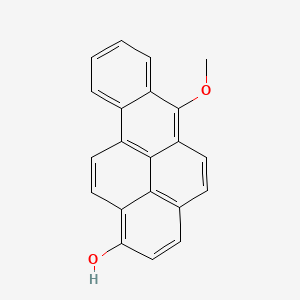



![2-[(But-3-en-2-yl)oxy]oxane](/img/structure/B14456157.png)
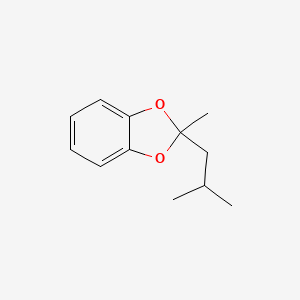
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide](/img/structure/B14456165.png)
![4-Hydroxy-5-methoxy[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14456172.png)
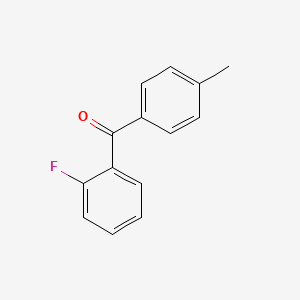
![1-Ethyl-3-[(octylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14456179.png)
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione](/img/structure/B14456192.png)
